molecular formula C15H13FN4O B12956893 (S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B12956893
M. Wt: 284.29 g/mol
InChI Key: ALFCMENCWSVNDV-LBPRGKRZSA-N
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Description

(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes an azetidine ring, a fluorine atom, and a phenyl group attached to a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: This step often involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the azetidine ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the Pyrrolo[2,1-f][1,2,4]triazine Core: This step involves the cyclization of an appropriate intermediate, often through a condensation reaction with a hydrazine derivative.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine atom or the phenyl group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, or other nucleophiles/electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Mechanism of Action

The mechanism of action of (S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Azetidin-2-yl)-5-chloro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine.

    (S)-2-(Azetidin-2-yl)-5-bromo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications compared to its chloro or bromo analogs.

Properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

2-[(2S)-azetidin-2-yl]-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C15H13FN4O/c16-11-7-9-19-13(11)15(21)20(10-4-2-1-3-5-10)14(18-19)12-6-8-17-12/h1-5,7,9,12,17H,6,8H2/t12-/m0/s1

InChI Key

ALFCMENCWSVNDV-LBPRGKRZSA-N

Isomeric SMILES

C1CN[C@@H]1C2=NN3C=CC(=C3C(=O)N2C4=CC=CC=C4)F

Canonical SMILES

C1CNC1C2=NN3C=CC(=C3C(=O)N2C4=CC=CC=C4)F

Origin of Product

United States

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